molecular formula C8H7BO4S B13474385 (1,1-Dioxidobenzo[b]thiophen-5-yl)boronic acid

(1,1-Dioxidobenzo[b]thiophen-5-yl)boronic acid

Cat. No.: B13474385
M. Wt: 210.02 g/mol
InChI Key: WTUUYLXNFPCPIN-UHFFFAOYSA-N
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Description

(1,1-Dioxidobenzo[b]thiophen-5-yl)boronic acid is a boronic acid derivative that features a benzo[b]thiophene ring with a boronic acid group attached at the 5-position and a dioxido group at the 1,1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dioxidobenzo[b]thiophen-5-yl)boronic acid typically involves the borylation of benzo[b]thiophene derivatives. One common method is the palladium-catalyzed borylation of benzo[b]thiophene 1,1-dioxides using boronic acid reagents . The reaction conditions often include the use of palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate in solvents such as toluene or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve techniques such as crystallization, chromatography, and recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

(1,1-Dioxidobenzo[b]thiophen-5-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh3)4, Pd(OAc)2

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Toluene, DMF, ethanol

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Major Products

    Biaryl Compounds: Formed via Suzuki-Miyaura coupling

    Sulfone Derivatives: Formed via oxidation

    Substituted Benzo[b]thiophenes: Formed via nucleophilic substitution

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1,1-Dioxidobenzo[b]thiophen-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors, where the boronic acid group can interact with the active site of the enzyme, leading to inhibition of its activity . The compound’s interactions with biological targets are mediated through its boronic acid group, which can form stable complexes with various biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,1-Dioxidobenzo[b]thiophen-5-yl)boronic acid is unique due to the presence of both the dioxido group and the boronic acid group on the benzo[b]thiophene ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in synthesis, materials science, and medicinal chemistry .

Properties

Molecular Formula

C8H7BO4S

Molecular Weight

210.02 g/mol

IUPAC Name

(1,1-dioxo-1-benzothiophen-5-yl)boronic acid

InChI

InChI=1S/C8H7BO4S/c10-9(11)7-1-2-8-6(5-7)3-4-14(8,12)13/h1-5,10-11H

InChI Key

WTUUYLXNFPCPIN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)S(=O)(=O)C=C2)(O)O

Origin of Product

United States

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